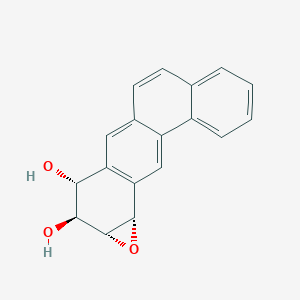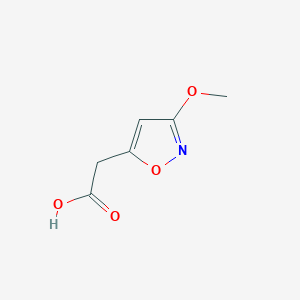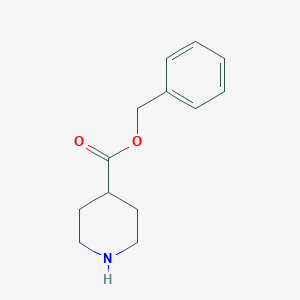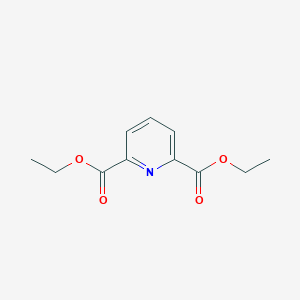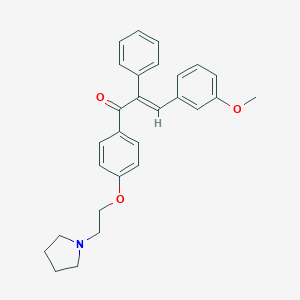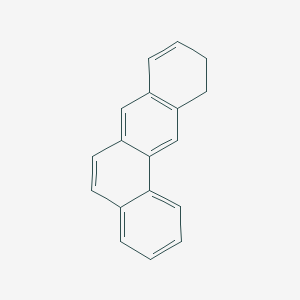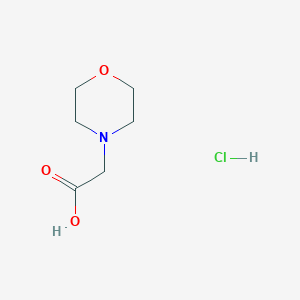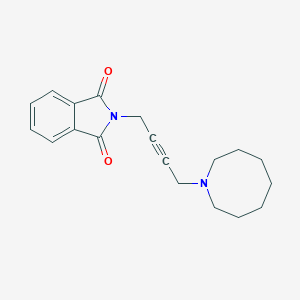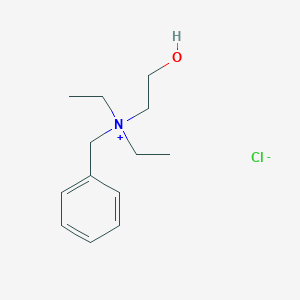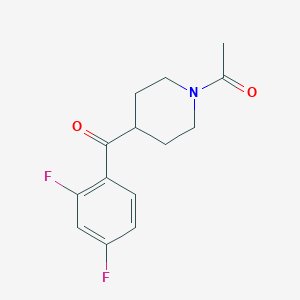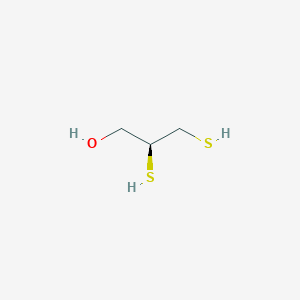
Dimercaprol, (S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2,3-Disulfanylpropan-1-ol is an organic compound characterized by the presence of two thiol groups (-SH) and a hydroxyl group (-OH) attached to a three-carbon backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Dimercaprol, (S)- typically involves the reduction of disulfide bonds in precursor molecules. One common method is the reduction of 2,3-dithiane-1-ol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the thiol groups.
Industrial Production Methods: In industrial settings, the production of Dimercaprol, (S)- may involve the use of catalytic hydrogenation processes. These methods utilize catalysts such as palladium on carbon (Pd/C) to facilitate the reduction of disulfide bonds in larger quantities, ensuring higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: (2S)-2,3-Disulfanylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide (H2O2) or iodine (I2).
Reduction: The compound can be reduced further to form simpler thiols using strong reducing agents.
Substitution: The hydroxyl group can participate in substitution reactions, forming esters or ethers when reacted with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), iodine (I2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alcohols, acids, or alkyl halides under acidic or basic conditions
Major Products:
Oxidation: Disulfides, sulfonic acids
Reduction: Simpler thiols
Substitution: Esters, ethers
Wissenschaftliche Forschungsanwendungen
(2S)-2,3-Disulfanylpropan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential role in redox biology, where it can act as a reducing agent or participate in thiol-disulfide exchange reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antioxidant or in the development of drugs targeting thiol-containing enzymes.
Industry: It is used in the production of polymers and materials with specific properties, such as enhanced durability or resistance to oxidation.
Wirkmechanismus
The mechanism of action of Dimercaprol, (S)- involves its ability to undergo redox reactions. The thiol groups can donate or accept electrons, making the compound a versatile reducing agent. This property allows it to interact with various molecular targets, including enzymes and proteins, influencing their activity and function. The hydroxyl group also contributes to its reactivity, enabling it to participate in hydrogen bonding and other interactions.
Vergleich Mit ähnlichen Verbindungen
2,3-Dimercaptopropanol: Similar structure but lacks the hydroxyl group.
Cysteine: An amino acid with a thiol group, used in protein synthesis.
Glutathione: A tripeptide with thiol groups, involved in cellular redox balance.
Uniqueness: (2S)-2,3-Disulfanylpropan-1-ol is unique due to the presence of both thiol and hydroxyl groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a valuable compound in various applications, particularly in redox biology and synthetic chemistry.
Eigenschaften
CAS-Nummer |
16495-16-2 |
|---|---|
Molekularformel |
C3H8OS2 |
Molekulargewicht |
124.23 g/mol |
IUPAC-Name |
(2S)-2,3-bis(sulfanyl)propan-1-ol |
InChI |
InChI=1S/C3H8OS2/c4-1-3(6)2-5/h3-6H,1-2H2/t3-/m0/s1 |
InChI-Schlüssel |
WQABCVAJNWAXTE-VKHMYHEASA-N |
SMILES |
C(C(CS)S)O |
Isomerische SMILES |
C([C@@H](CS)S)O |
Kanonische SMILES |
C(C(CS)S)O |
Synonyme |
1-Propanol, 2,3-dimercapto-, (S)- (8CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


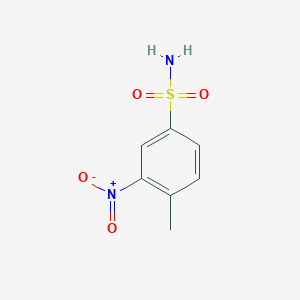
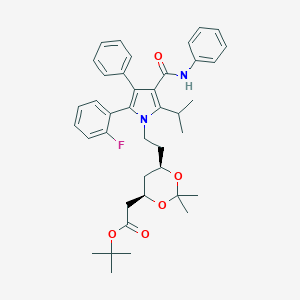

![2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl Methanesulfonate](/img/structure/B104630.png)
